methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is an organic compound with a complex structure that includes a bromophenyl group, a chromenone core, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The final step involves the esterification of the chromenone derivative with acetic acid or its derivatives in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chromenone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Shares the bromophenyl group but lacks the chromenone core.
4-Bromophenylacetic acid: Similar bromophenyl group but different functional groups.
Chromenone derivatives: Compounds with a chromenone core but different substituents.
Uniqueness
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its combination of a bromophenyl group and a chromenone core, which imparts distinct chemical and biological properties
Biological Activity
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, also known as Y040-2552, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C22H19BrO6, and its structure features a coumarin core substituted with a bromophenyl group and an ethoxy group. The presence of these functional groups is believed to enhance its biological activity.
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress, further promoting cell death.
Case Studies and Research Findings
A series of studies have evaluated the anticancer potential of this compound:
-
In Vitro Studies :
- In a study conducted at the National Cancer Institute in Cairo, several coumarin derivatives were synthesized and screened for their activity against MCF-7 and HepG-2 cell lines. This compound demonstrated IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil, indicating strong anticancer activity .
Compound IC50 (µM) against MCF-7 IC50 (µM) against HepG-2 Y040-2552 9.54 16.1 5-Fluorouracil 15.0 20.0 - Molecular Docking Studies :
-
Comparative Studies :
- Other coumarin derivatives were also tested, revealing that modifications to the molecular structure can significantly alter biological activity. For instance, compounds with additional halogen substitutions showed enhanced selectivity towards tumor-associated carbonic anhydrases, which are often overexpressed in cancerous tissues .
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may possess other biological activities:
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which could provide additional protective effects against oxidative stress in cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, which could have implications for neuroprotective therapies .
Properties
IUPAC Name |
methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO6/c1-12-16-8-7-15(27-11-18(23)13-3-5-14(22)6-4-13)9-19(16)28-21(25)17(12)10-20(24)26-2/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPTWAFBHZFWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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